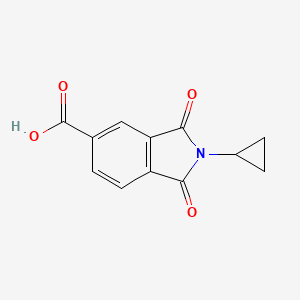
3-Bromo-1,1,1-trifluoro-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluoro-2-methylpropane is a brominated saturated alcohol . It behaves as a thiol-reactive trifluoromethyl probe . Its effective chemical shift dispersion under conditions of varying polarity has been studied .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1,1,1-trifluoro-2-methylpropane consists of a three-carbon backbone with a bromine atom attached to the first carbon, a methyl group attached to the second carbon, and three fluorine atoms attached to the third carbon .Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-1,1,1-trifluoro-2-methylpropane are not available, it’s known that this compound can act as a thiol-reactive trifluoromethyl probe . This suggests that it may participate in reactions with thiols or other sulfur-containing compounds.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Fluorine Chemistry
3-BTFP serves as an essential intermediate in the production of organofluorine compounds. Its trifluoromethyl group (CF₃) makes it a valuable building block for synthesizing complex molecules. Researchers often use it to introduce fluorine atoms into organic frameworks, enhancing their stability, reactivity, and pharmacological properties .
Fluoropolymer Production
Fluoropolymers, such as polytetrafluoroethylene (PTFE), exhibit remarkable chemical resistance, low friction, and high thermal stability. 3-BTFP acts as a monomer in the production of these specialized polymers. By incorporating it into the polymerization process, manufacturers create materials used in non-stick coatings, electrical insulation, and high-temperature applications .
Thiol-Reactive Trifluoromethyl Probe
Researchers have exploited 3-BTFP’s unique properties as a thiol-reactive probe. Its trifluoromethyl group selectively reacts with thiols (sulfhydryl groups), allowing scientists to study protein structures, enzyme activity, and redox processes. This application finds use in biochemistry and drug discovery .
Carbon Fixation Reactions
3-BTFP has been employed in carbon dioxide (CO₂) fixation reactions. When combined with tetrabutylammonium iodide (TBAI), it catalyzes the chemical fixation of CO₂ with various epoxides, yielding cyclic carbonates. This sustainable approach contributes to the development of greener synthetic methods .
Photodissociation Dynamics Studies
Researchers have investigated the photodissociation dynamics of 3-BTFP using various methods. Understanding how this compound behaves upon photoexcitation provides insights into its reactivity and potential applications in photochemistry and photophysics .
Wirkmechanismus
Target of Action
It is known to behave as a thiol-reactive trifluoromethyl probe .
Mode of Action
The compound interacts with its targets through hydrogen bonding . This interaction activates the targets, leading to changes in their function .
Biochemical Pathways
It is known to be involved in the synthesis of various compounds, such as 3-nonylthio-1,1,1-trifluoropropan-2-one , cyclic tetrapeptides containing trifluoromethyl and pentafluoroethyl ketone as zinc binding functional group , and perfluoroalkylated trans-allylic alcohols .
Result of Action
It is known to have an effective chemical shift dispersion under conditions of varying polarity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-1,1,1-trifluoro-2-methylpropane. For instance, it should be used in well-ventilated areas to avoid inhalation of gas or vapor . Additionally, it should be handled with appropriate personal protective equipment, such as chemical-resistant gloves, safety glasses, and respirators .
Eigenschaften
IUPAC Name |
3-bromo-1,1,1-trifluoro-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3/c1-3(2-5)4(6,7)8/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLYORBFNBDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trifluoro-2-methylpropane | |
CAS RN |
381-80-6 |
Source


|
| Record name | 3-bromo-1,1,1-trifluoro-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2396375.png)

![2,3-dimethoxy-11-[4-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2396377.png)

![N-cyclopentyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2396379.png)
![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)
![3-(2-Bromophenyl)-2-[(2-bromophenyl)methyl]propanoic acid](/img/structure/B2396382.png)
![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)
![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)
![4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2396389.png)


